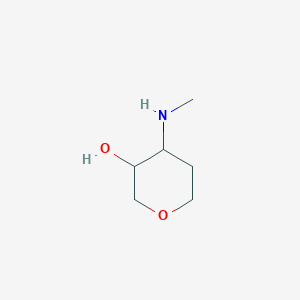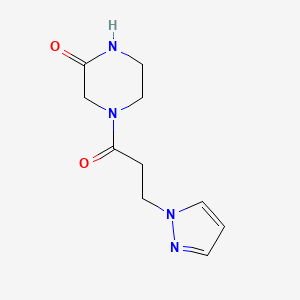
2-BenZyloxy-4-fluorophenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyloxy-4-fluorophenylzinc bromide, 0.25 M in tetrahydrofuran, is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the benzyloxy and fluorine substituents on the phenyl ring imparts unique reactivity and selectivity to the compound, making it a versatile tool in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyloxy-4-fluorophenylzinc bromide typically involves the reaction of 2-benzyloxy-4-fluorophenyl bromide with zinc in the presence of a suitable solvent, such as tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
2-Benzyloxy-4-fluorophenyl bromide+Zn→2-Benzyloxy-4-fluorophenylzinc bromide
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and stringent control of reaction conditions to ensure high yield and purity. The process includes the purification of starting materials, precise control of temperature and reaction time, and the use of advanced techniques to remove impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
2-Benzyloxy-4-fluorophenylzinc bromide undergoes various types of reactions, including:
Cross-Coupling Reactions: It participates in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.
Substitution Reactions: It can undergo nucleophilic substitution reactions with electrophiles.
Addition Reactions: It can add to carbonyl compounds to form alcohols.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Electrophiles: Such as alkyl halides or acyl chlorides for substitution reactions.
Carbonyl Compounds: For addition reactions.
Major Products
Biaryl Compounds: From cross-coupling reactions.
Substituted Phenyl Compounds: From substitution reactions.
Alcohols: From addition reactions to carbonyl compounds.
Scientific Research Applications
2-Benzyloxy-4-fluorophenylzinc bromide is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Organic Synthesis: Used to construct complex organic molecules.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates.
Material Science: Utilized in the preparation of functional materials.
Biological Studies: Investigated for its potential biological activity and interactions.
Mechanism of Action
The mechanism of action of 2-Benzyloxy-4-fluorophenylzinc bromide involves its role as a nucleophile in various reactions. The zinc atom coordinates with the phenyl ring, enhancing its nucleophilicity and facilitating the formation of carbon-carbon bonds. The benzyloxy and fluorine substituents influence the electronic properties of the phenyl ring, affecting the reactivity and selectivity of the compound.
Comparison with Similar Compounds
Similar Compounds
Phenylzinc Bromide: Lacks the benzyloxy and fluorine substituents, resulting in different reactivity.
4-Fluorophenylzinc Bromide: Similar but lacks the benzyloxy group.
2-Benzyloxyphenylzinc Bromide: Similar but lacks the fluorine substituent.
Uniqueness
2-Benzyloxy-4-fluorophenylzinc bromide is unique due to the combined presence of the benzyloxy and fluorine substituents, which impart distinct electronic and steric properties. This combination enhances its reactivity and selectivity in various synthetic applications, making it a valuable reagent in organic chemistry.
Properties
Molecular Formula |
C13H10BrFOZn |
|---|---|
Molecular Weight |
346.5 g/mol |
IUPAC Name |
bromozinc(1+);1-fluoro-3-phenylmethoxybenzene-4-ide |
InChI |
InChI=1S/C13H10FO.BrH.Zn/c14-12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11;;/h1-7,9H,10H2;1H;/q-1;;+2/p-1 |
InChI Key |
SFDOWXYFYYVFAU-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)COC2=[C-]C=CC(=C2)F.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





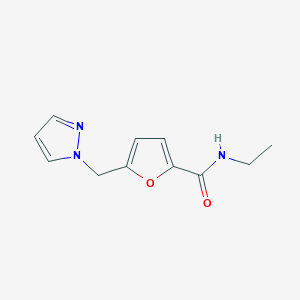


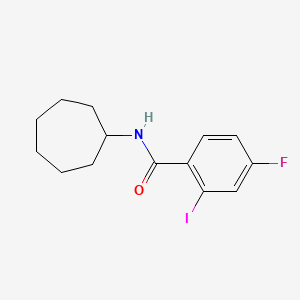
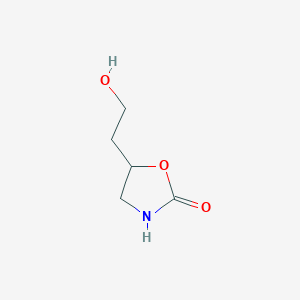


![3-[(1,3-dimethyl-1H-pyrazol-5-yl)methoxy]propanoic acid](/img/structure/B14900114.png)
